REACTION_CXSMILES
|
C(OC(OCC)[N:5]1[CH:9]=[CH:8][N:7]=[CH:6]1)C.C([Li])CCC.[F:18][C:19]1[C:26]([F:27])=[CH:25][CH:24]=[CH:23][C:20]=1[CH:21]=[O:22]>O1CCCC1>[F:18][C:19]1[C:26]([F:27])=[CH:25][CH:24]=[CH:23][C:20]=1[CH:21]([C:6]1[NH:5][CH:9]=[CH:8][N:7]=1)[OH:22]
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Name
|
|
Quantity
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1.65 mL
|
Type
|
reactant
|
Smiles
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C(C)OC(N1C=NC=C1)OCC
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Name
|
|
Quantity
|
4.03 mL
|
Type
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reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
15 mL
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Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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FC1=C(C=O)C=CC=C1F
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was concentrated in vacuo and to the residue
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Type
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ADDITION
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Details
|
was added ethyl acetate (50 ml) and hydrochloric acid (3M, 50 ml)
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Type
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CUSTOM
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Details
|
The two layers were separated
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (3×100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was re-crystallised from 2-propanol
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1F)C(O)C=1NC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |